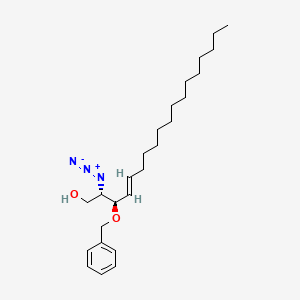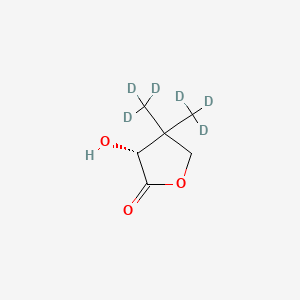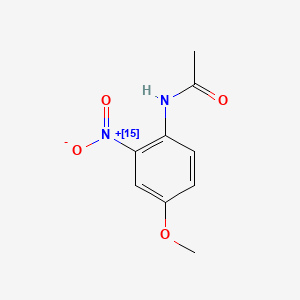
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated chiral fluoro-pyridine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it a valuable tool for studying metabolic pathways and reaction mechanisms.
Méthodes De Préparation
The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves several steps. One common method includes the nucleophilic substitution of a fluorine atom on a pyridine ring. The reaction typically uses reagents such as TBAF (tetra-n-butylammonium fluoride) and H2SO4 (sulfuric acid) as catalysts . The industrial production of this compound often involves large-scale synthesis using similar methods, ensuring high purity and yield.
Analyse Des Réactions Chimiques
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as TBAF and sulfuric acid being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in metabolic studies due to the presence of deuterium atoms, which help trace metabolic pathways.
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and deuterium atoms in its structure can influence its reactivity and interaction with biological molecules. These interactions can affect the compound’s stability, bioavailability, and overall activity in biological systems .
Comparaison Avec Des Composés Similaires
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can be compared with other similar compounds, such as:
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
Unlabelled ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride: This compound lacks the deuterium atoms, making it less useful for metabolic studies.
The uniqueness of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications.
Propriétés
Formule moléculaire |
C7H10ClFN2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
Clé InChI |
MPEHHZCSUKROFX-HRYRFEROSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H](C1=C(C=CC=N1)F)N.Cl |
SMILES canonique |
CC(C1=C(C=CC=N1)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)




![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)


![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)


